molecular formula C7H7NS B14748808 6-Methylpyrrolo[2,1-b][1,3]thiazole CAS No. 1122-34-5

6-Methylpyrrolo[2,1-b][1,3]thiazole

Cat. No.: B14748808
CAS No.: 1122-34-5
M. Wt: 137.20 g/mol
InChI Key: VOAMQAQHYKIFBH-UHFFFAOYSA-N
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Description

6-Methylpyrrolo[2,1-b][1,3]thiazole is a fused bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. With the molecular formula C7H7NS, it features a pyrrole ring fused with a 1,3-thiazole ring system . This structure is a specialized derivative of the pyrrolo[2,1-b]thiazole scaffold, a class of compounds for which recent scientific reviews have summarized modern synthesis methods . The synthesis of such fused heterocycles is a vibrant area of research, with methods generally involving the modification of thiazole precursors, the transformation of other heterocycles, or cyclization from acyclic compounds . The thiazole ring itself is a privileged structure in drug discovery, known for its aromaticity and presence in a wide array of bioactive molecules . It is a key component in natural products like Vitamin B1 (Thiamine) and numerous FDA-approved pharmaceuticals, underscoring its fundamental importance in biological systems . Consequently, this compound serves as a valuable building block for researchers exploring new chemical space. Its primary research applications include serving as a key intermediate in the synthesis of more complex pharmacologically active molecules , acting as a core scaffold for the development of novel fused heterocyclic compounds such as spiro-derivatives , and functioning as a model compound for studying structure-activity relationships in medicinal chemistry programs targeting a range of diseases . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1122-34-5

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

6-methylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C7H7NS/c1-6-4-7-8(5-6)2-3-9-7/h2-5H,1H3

InChI Key

VOAMQAQHYKIFBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CSC2=C1

Origin of Product

United States

Structural Modifications and Derivative Synthesis of 6 Methylpyrrolo 2,1 B 1 2 Thiazole

Chemical Derivatization Strategies of the Pyrrolo[2,1-b]nih.govpharmaguideline.comthiazole Core.nih.govmdpi.comnih.gov

The pyrrolo[2,1-b] nih.govpharmaguideline.comthiazole (B1198619) system is amenable to various chemical derivatization strategies, allowing for the introduction of a wide range of substituents and functionalities. These modifications can be broadly categorized into substitutions at the pyrrole (B145914) moiety, substitutions at the thiazole moiety, and modifications to the fused ring system itself.

Substitution at the Pyrrole Moiety.pharmaguideline.comnih.gov

The pyrrole ring of the pyrrolo[2,1-b] nih.govpharmaguideline.comthiazole scaffold is susceptible to electrophilic substitution reactions. For instance, 2,6-dimethylpyrrolo[2,1-b]thiazole undergoes electrophilic substitution with dimethyl acetylenedicarboxylate (B1228247) to yield cis- and trans-5-dicarbomethoxyvinyl derivatives. capes.gov.br When tetracyanoethylene (B109619) is used as the electrophile, 5- and 7-tricyanovinyl derivatives are formed. capes.gov.br Furthermore, butyllithium (B86547) can be used to metalate the 3-position of 2,6-dimethylpyrrolo[2,1-b]thiazole, enabling the subsequent introduction of various electrophiles. capes.gov.br In contrast, 3-methyl-6-phenylpyrrolo[2,1-b]thiazole is metalated at the 2-position. capes.gov.br Reaction of these metalated intermediates with dimethylformamide or carbon dioxide provides the corresponding formyl and carboxyl derivatives, respectively. capes.gov.br

Pyrrolo[2,1-b]thiazole-5- and 7-thiocarbaldehydes have been synthesized through a modified Vilsmeier reaction. rsc.org This method has also been utilized to prepare deuterated analogs, such as 6-methyl- and 2,3,6-trimethylpyrrolo[2,1-b]thiazole-5-[²H]-thiocarbaldehyde, by employing [²H₇]dimethylformamide. rsc.org

Starting MaterialReagentPosition of SubstitutionProduct
2,6-Dimethylpyrrolo[2,1-b]thiazoleDimethyl acetylenedicarboxylate5cis- and trans-5-Dicarbomethoxyvinyl derivatives
2,6-Dimethylpyrrolo[2,1-b]thiazoleTetracyanoethylene5 and 75- and 7-Tricyanovinyl derivatives
2,6-Dimethylpyrrolo[2,1-b]thiazoleButyllithium, then Dimethylformamide33-Formyl-2,6-dimethylpyrrolo[2,1-b]thiazole
3-Methyl-6-phenylpyrrolo[2,1-b]thiazoleButyllithium, then Carbon dioxide22-Carboxy-3-methyl-6-phenylpyrrolo[2,1-b]thiazole
6-Methylpyrrolo[2,1-b]thiazoleModified Vilsmeier reagent5 and 7Pyrrolo[2,1-b]thiazole-5- and 7-thiocarbaldehydes

Substitution at the Thiazole Moiety.mdpi.comnih.gov

The thiazole portion of the fused system also offers opportunities for functionalization. The electron-deficient nature of the C2-position makes it susceptible to nucleophilic attack, although this often requires a strong nucleophile or activation of the ring. pharmaguideline.com Deprotonation at C2 can be achieved using organolithium compounds, creating a nucleophilic center for reaction with various electrophiles like aldehydes, ketones, and alkyl halides. pharmaguideline.com

N-alkylation of the thiazole nitrogen leads to the formation of thiazolium cations. pharmaguideline.com The introduction of a sulfone group on the thiazole moiety has been shown to enable a diverse range of molecular assemblies through subsequent reactions. nih.gov For example, sulfonylated 2H-thiazolo[4,5-d] nih.govpharmaguideline.comcapes.gov.brtriazole can undergo SNAr reactions with various amines and etherification with alcohols. nih.gov

Reaction TypeReagentPosition of SubstitutionProduct Type
Nucleophilic SubstitutionStrong nucleophile/OrganolithiumC2C2-substituted derivatives
N-AlkylationAlkyl halidesN3Thiazolium cations
Sulfonylation followed by SNArSulfonating agent, then Amines/AlcoholsThiazole ringAminated/Etherified derivatives

Modifications to the Fused Ring System

Modifications involving the core fused ring system often entail cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions of thiazolium azomethine ylides with activated vinyl sulfoxides provide a highly regio- and stereoselective route to polyfunctionalized pyrrolo[2,1-b] nih.govpharmaguideline.comthiazoles. nih.gov The regioselectivity of this reaction can be controlled by modifying the position of the sulfinyl group on the dipolarophile. nih.gov

Synthesis of Fused Analogs and Conjugates Incorporating the Pyrrolo[2,1-b]nih.govpharmaguideline.comthiazole Scaffold.nih.govmdpi.commdpi.com

The pyrrolo[2,1-b] nih.govpharmaguideline.comthiazole scaffold can be incorporated into larger, more complex fused heterocyclic systems. A common strategy involves the 1,3-dipolar cycloaddition of cycloimmonium N-ylides to various dipolarophiles. mdpi.com This approach has been used to synthesize a variety of pyrrolo-fused heterocycles, including analogs of the microtubule inhibitor phenstatin. mdpi.com

For instance, new series of pyrrolo-fused heterocycles, such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines, have been designed and synthesized. mdpi.com Another example is the synthesis of thiazole-substituted pyrrolo[1,2-d] nih.govcapes.gov.brmdpi.comtriazin-4(3H)-one derivatives through a tandem reaction involving the formation of a thiazole ring followed by a triazine ring. bohrium.com The synthesis of fused-thiazole derivatives from natural products and approved drugs has also been achieved by reacting epoxy-ketones with thiourea (B124793) or thioamide derivatives in acetic acid. nih.gov

Methodologies for Introducing Diverse Functionalities.

A variety of methodologies are employed to introduce diverse functionalities onto the pyrrolo[2,1-b] nih.govpharmaguideline.comthiazole core. Tandem reactions, as mentioned previously, provide an efficient route to complex molecules in a single operational step. bohrium.com For example, a tandem reaction involving the condensation of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide, followed by reaction with phenacyl bromide, yields thiazole-substituted pyrrolo[1,2-d] nih.govcapes.gov.brmdpi.comtriazin-4(3H)-one derivatives. bohrium.com

Hybrid molecules combining the pyrrole and thiazole moieties have been synthesized from 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones. nih.gov Cyclization of these thiosemicarbazone derivatives with reagents like ethyl chloroacetate, ethyl 2-chloropropanoate, chloroacetone, and phenacyl bromide affords various thiazolidin-4-ones and dihydrothiazoles. nih.gov

Furthermore, multicomponent reactions offer an efficient strategy for generating molecular diversity. The reaction of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297) has been utilized to prepare pyrrolo[1,2-a]pyrazines. nih.gov

Theoretical and Computational Investigations of 6 Methylpyrrolo 2,1 B 1 2 Thiazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, including semi-empirical and ab initio methods, have been employed to study the electronic structure and reactivity of the pyrrolo[2,1-b]thiazole system. researchgate.net Methods such as MNDO, AM1, PM3, and DFT (B3LYP) with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) have been utilized to optimize molecular geometries and predict reactivity. researchgate.netresearchgate.net Such studies are fundamental in understanding that the biological or physicochemical activity of a compound is a function of its structure. researchgate.net

The pyrrolo[2,1-b]thiazole ring system is susceptible to electrophilic attack. Theoretical studies on the parent compound, pyrrolo[2,1-b]thiazole, have evaluated the likelihood of proton attack at various positions to understand the mechanism of electrophilic reactions. researchgate.net For 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole (B1198619) specifically, experimental studies have quantitatively analyzed its electrophilic substitution reactions. rsc.org These studies show that reactions such as acetylation, formylation, trifluoroacetylation, and nitrosation occur exclusively at the C5 position. rsc.org Further substitution leads to 5,7-disubstituted products. rsc.org This high regioselectivity is a key feature of its reactivity.

Computational analyses of related thiazole derivatives often involve mapping the molecular electrostatic potential (MEP) to identify electron-rich regions that are prone to electrophilic attack. kbhgroup.innih.gov For the parent thiazole ring, the C5 position is marked as a primary site for electrophilic substitution. researchgate.net

Computational predictions for the reactivity of the pyrrolo[2,1-b]thiazole nucleus correlate well with experimental observations. For the parent compound, calculations predict that protonation, a simple form of electrophilic attack, occurs preferentially at the C5 position. researchgate.net This prediction is consistent with proton magnetic resonance studies of pyrrolo[2,1-b]thiazole salts. researchgate.net

In the case of 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole, the strong experimental evidence for exclusive initial substitution at the C5 position provides a clear benchmark for theoretical models. rsc.org The introduction of the methyl group at C6 enhances the electron density of the pyrrole (B145914) ring, further activating the C5 and C7 positions towards electrophiles, with C5 being the most reactive. The formation of 5,7-disubstitution products upon further reaction confirms the activation of the C7 position as well. rsc.org An exception is noted in tritylation, which yields a mixture of 5-trityl, 5,7-ditrityl, and some 7-trityl products, indicating that sterics or the nature of the electrophile can influence the position of attack. rsc.org

Table 1: Regioselectivity of Electrophilic Substitution on 6-Methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole

ReactionPosition of Initial SubstitutionFurther Substitution ProductReference
AcetylationC55,7-diacetyl rsc.org
FormylationC55,7-diformyl rsc.org
TrifluoroacetylationC55,7-bis(trifluoroacetyl) rsc.org
NitrosationC55,7-dinitroso rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining chemical reactivity. wikipedia.org In the context of an electrophilic attack on 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole, the interaction is governed by the Highest Occupied Molecular Orbital (HOMO) of the thiazole derivative and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. libretexts.org The energy and spatial distribution of the HOMO are critical in determining the molecule's reactivity and the site of attack. pku.edu.cnresearchgate.net

The HOMO is the orbital from which the molecule donates electrons, acting as a nucleophile. youtube.com A higher energy HOMO indicates a greater willingness to donate electrons and thus higher reactivity towards electrophiles. pku.edu.cn In pyrrolo[2,1-b]thiazole systems, the HOMO is typically delocalized over the electron-rich pyrrole ring. The methyl group at the C6 position further increases the energy of the HOMO and concentrates its density on the pyrrole moiety, particularly at the C5 and C7 atoms. This increased HOMO density at C5 explains why it is the most nucleophilic center and the primary site for electrophilic substitution, which is consistent with experimental findings. rsc.org The energy gap between the HOMO and LUMO (Eg) can also provide insights into the molecule's chemical stability, with a smaller gap often correlating with higher reactivity. researchgate.net

Conformational Analysis and Energetic Profiles

Computational methods are used to investigate the conformational preferences and associated energetic profiles of molecules. For fused heterocyclic systems like 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole, the core structure is relatively rigid. However, computational studies on related, more flexible pyrrolo[1,2-c] rsc.orgwikipedia.orgthiazole derivatives have shown that different stable conformers can exist, primarily due to the orientation of substituents. nih.gov

In one such study on a substituted pyrrolo[1,2-c] rsc.orgwikipedia.orgthiazole, the thiazolidine (B150603) ring was found to adopt an envelope conformation. nih.gov Calculations predicted the relative stability of different conformers, which was influenced by the polarity of the environment. nih.gov While no specific conformational analysis for 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole is available in the provided search results, it can be inferred that the planar, aromatic nature of the fused rings would limit significant conformational flexibility. The primary energetic considerations would likely relate to the rotational barrier of the C6-methyl group, which is expected to be low.

Molecular Dynamics Simulations for System Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. semanticscholar.org This method can provide insights into the stability of molecules and their complexes, for instance, with proteins or in different solvent environments. nih.govnih.gov

While the search results provide examples of MD simulations being performed on various thiazole derivatives to investigate their stability as potential enzyme inhibitors or to understand their interactions within biological systems, there is no specific mention of MD simulations being conducted on 6-methylpyrrolo[2,1-b] rsc.orgwikipedia.orgthiazole itself. semanticscholar.orgnih.govnih.govmdpi.com Such simulations could, in principle, be used to explore its behavior in solution, its interaction with biological macromolecules, or to validate the stability of docked poses if it were being investigated as a potential drug candidate.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex heterocyclic systems. While specific DFT studies focusing exclusively on the reaction mechanisms of 6-methylpyrrolo[2,1-b] rsc.orgnih.govthiazole are not extensively documented in publicly available literature, the principles and methodologies are well-established through investigations of structurally related pyrrolo-thiazole and imidazo-thiazole derivatives. These studies provide a robust framework for understanding the reactivity and transformation pathways of this class of compounds.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification and characterization of stationary points, including reactants, products, transition states, and intermediates. By calculating the energies of these species, reaction energy barriers and reaction enthalpies can be determined, offering quantitative insights into the feasibility and kinetics of a proposed mechanism.

A significant application of DFT in this context is the study of cycloaddition reactions, which are crucial for the synthesis of complex heterocyclic scaffolds. For instance, in the context of related thiazole derivatives, DFT has been employed to investigate the pericyclic versus pseudopericyclic nature of cycloaddition reactions. nih.gov These studies often involve the analysis of orbital interactions within the transition states to understand the electronic factors governing the reaction pathway. nih.gov

Furthermore, DFT is utilized to explore the chemo- and diastereoselectivity observed in annulation reactions that form fused thiazole ring systems. mdpi.com By modeling the transition states for different possible reaction pathways, the origins of the observed selectivity can be rationalized. For example, in the synthesis of dihydroferroceno nih.govmdpi.compyrrolo[2,1-b]thiazol-5(8b)-ones, DFT calculations, including energetic and molecular orbital analysis of iminium intermediates, were crucial in proposing a mechanism that proceeds through N-acylation followed by a proton-mediated cyclocondensation and subsequent diastereoselective sulfhydryl-attack. mdpi.com

In the study of tandem reactions for the synthesis of thiazole-substituted pyrrolo[1,2-d] rsc.orgmdpi.comnih.govtriazin-4(3H)-one derivatives, DFT was used to predict the reaction mechanism by calculating atomic charge densities and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for intermediate compounds. bohrium.com This information helps in understanding the nucleophilic and electrophilic sites within the reacting molecules.

The electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole has been experimentally shown to occur preferentially at the 5-position. rsc.org While this study was experimental, DFT calculations could provide a theoretical underpinning for this observed regioselectivity by modeling the stability of the sigma complexes formed upon electrophilic attack at different positions of the pyrrolo-thiazole ring system.

The table below summarizes the types of data typically generated from DFT studies on reaction mechanisms of related heterocyclic compounds, which would be applicable to investigations of 6-Methylpyrrolo[2,1-b] rsc.orgnih.govthiazole.

Parameter Description Typical Application in Reaction Mechanism Studies
Transition State Geometries The three-dimensional arrangement of atoms at the highest point on the reaction coordinate.To visualize the critical point of the reaction and understand steric and electronic interactions.
Activation Energies (ΔE‡) The energy difference between the reactants and the transition state.To predict the rate of a chemical reaction; lower activation energies indicate faster reactions.
Reaction Enthalpies (ΔH) The net energy change of a reaction (difference in energy between products and reactants).To determine if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
HOMO-LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.To identify the sites of nucleophilic and electrophilic attack and predict reactivity.
Natural Bond Orbital (NBO) Analysis A method to study the delocalization of electron density and orbital interactions.To analyze donor-acceptor interactions within the transition state and understand bonding changes. nih.gov
Atomic Charges The distribution of electron density among the atoms in a molecule.To identify reactive sites (nucleophilic or electrophilic centers). bohrium.com

The following table presents a hypothetical DFT-calculated energy profile for a generic electrophilic substitution reaction on 6-Methylpyrrolo[2,1-b] rsc.orgnih.govthiazole, illustrating the kind of data that would be generated.

Species Relative Energy (kcal/mol)
Reactants (6-Methylpyrrolo[2,1-b] rsc.orgnih.govthiazole + Electrophile)0.0
Transition State (Attack at C5)+15.2
Sigma Complex (Attack at C5)+5.8
Transition State (Attack at C7)+20.5
Sigma Complex (Attack at C7)+10.1
Product (5-substituted-6-Methylpyrrolo[2,1-b] rsc.orgnih.govthiazole)-12.3

Biological Activities and Bioactive Potential of 6 Methylpyrrolo 2,1 B 1 2 Thiazole and Its Derivatives

Antimicrobial Activity Research

The rise of drug-resistant pathogens has underscored the urgent need for new antimicrobial agents. Fused heterocyclic systems, including those based on the pyrrolo[2,1-b]thiazole framework, are being explored for their potential to address this challenge.

Derivatives of the related pyrrolo[2,1-b]benzothiazole scaffold have demonstrated noteworthy antibacterial properties. In one study, a series of these compounds was synthesized and evaluated against a panel of bacterial strains. The results, summarized in the table below, indicate that certain derivatives possess significant inhibitory effects. For instance, compound 9a , which features a thiophene (B33073) moiety, was found to be more potent against Staphylococcus aureus than the standard drug cefotaxime (B1668864) and showed equivalent efficacy against Bacillus subtilis and Chlamydia pneumonia. Another derivative, compound 7e , which belongs to the related 2,3-dihydropyrido[2,3-d]pyrimidin-4-one class from the same study, also showed equipotent activity against Salmonella typhi when compared to cefotaxime.

Research on the isomeric 6-methylimidazo[2,1-b]thiazole (B1607133) scaffold has also yielded compounds with antibacterial activity. Specifically, derivatives 4d and 4f from a synthesized series were active against Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 19.5 µg/mL and 39 µg/mL, respectively. This finding is particularly relevant as it points to the potential of the 6-methyl substituted heterocyclic system in targeting specific bacterial strains.

Table 1: Antibacterial Activity of Selected Pyrrolo[2,1-b]benzothiazole Derivatives

Compound Test Organism MIC (µmol L-1) Reference Drug (Cefotaxime) MIC (µmol L-1)
9a Staphylococcus aureus 4 8
9a Bacillus subtilis 6 6
9a Chlamydia pneumonia 12 12
7a Bacillus subtilis 6 6
7a Chlamydia pneumonia 12 12
7e Salmonella typhi 8 8

Data sourced from a study on pyrrolo[2,1-b]benzothiazole and 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives.

The antifungal potential of this class of compounds is also an active area of research. Studies on newly synthesized 1,3-thiazole derivatives have shown that some compounds exhibit notable antifungal activity. For instance, certain benzo[d]thiazole derivatives demonstrated significant activity against Aspergillus niger. While specific data on the antifungal efficacy of 6-methylpyrrolo[2,1-b]thiazole is limited, the general antifungal properties of related thiazole (B1198619) compounds encourage further investigation into this area.

Antitumor Activity Research

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds. The pyrrolo[2,1-b]benzothiazole series has been evaluated for its cytotoxic effects against several human cancer cell lines. In these studies, the related 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives generally exhibited higher cytotoxic activity than the pyrrolo[2,1-b]benzothiazole derivatives. The table below presents the growth inhibition data for selected compounds against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.

Table 2: In Vitro Antitumor Activity of Pyrrolo[2,1-b]benzothiazole and Related Derivatives (IC50 in µmol L-1)

Compound NCI-H460 (Lung) HepG2 (Liver) HCT-116 (Colon)
7a 18.5 24.3 29.8
7d 15.4 20.1 25.4
9a 45.2 55.7 60.1
9d 33.6 40.2 48.3
Doxorubicin 4.5 5.2 5.9

Data sourced from a study on pyrrolo[2,1-b]benzothiazole and 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives.

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. Research into the anti-inflammatory properties of related heterocyclic systems, such as indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, has shown promising results. These compounds were found to effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide-induced RAW264.7 cells. One derivative, compound 13b , was identified as being particularly potent. While this research was conducted on a different, albeit related, scaffold, it suggests that the broader class of fused imidazole (B134444)/pyrrolo-thiazole systems may possess valuable anti-inflammatory properties worth exploring further.

Antiviral Activity Research

The antiviral potential of pyrrole-containing compounds is well-documented, with substituted pyrroles showing activity against a range of viruses. Research into pyrazole-based heterocycles, which sometimes involves pyrrole (B145914) intermediates, has also identified compounds with antiviral activity. However, specific studies focusing on the antiviral activity of 6-methylpyrrolo[2,1-b]thiazole or its close derivatives are currently limited in the available scientific literature. The established antiviral properties of the constituent pyrrole ring suggest that this would be a fruitful area for future investigation.

Antioxidant Activity Research

Oxidative stress is a key factor in the pathogenesis of many chronic diseases. The antioxidant potential of pyrrolo[2,1-b]benzothiazole derivatives has been investigated using the ABTS (3-ethylbenzthiazoline-6-sulfonic acid) free radical scavenging assay. The results indicated that several derivatives exhibit potent antioxidant activity, with some even surpassing the standard antioxidant, Trolox. Specifically, compounds 7a , 7d , and 9d demonstrated higher inhibition percentages than Trolox.

Table 3: Antioxidant Activity of Pyrrolo[2,1-b]benzothiazole and Related Derivatives

Compound ABTS Radical Scavenging (% Inhibition)
7a 91.2%
7d 92.8%
9a 88.7%
9d 90.4%
Trolox (Standard) 89.5%

Data sourced from a study on pyrrolo[2,1-b]benzothiazole and 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives.

Antidiabetic Activity Research

The thiazole moiety is a key component in several antidiabetic agents. rasayanjournal.co.in Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are well-known drugs that feature a thiazole-related ring and are used in the management of type 2 diabetes. rasayanjournal.co.innih.gov Their mechanism of action often involves targeting peroxisome proliferator-activated receptors (PPAR). rasayanjournal.co.in

Research has also explored other thiazole-containing structures for their potential in managing diabetes. For instance, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic effects. nih.govresearchgate.net Several of these compounds demonstrated a significant ability to lower plasma glucose levels in rat models of non-insulin-dependent diabetes mellitus. nih.govresearchgate.net The proposed mechanism for some of these derivatives is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govresearchgate.net

Furthermore, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown their potential as α-glucosidase inhibitors, which is another target for antidiabetic therapies. pensoft.net While the broader class of thiazole derivatives shows significant promise in antidiabetic research, specific studies focusing on the antidiabetic activity of 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole itself are not extensively detailed in the reviewed literature.

Table 1: Antidiabetic Activity of Select Thiazole Derivatives
Compound ClassTarget/ModelObserved ActivityReference
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamidesNon-insulin-dependent diabetes mellitus rat modelSignificant lowering of plasma glucose nih.govresearchgate.net
1,3,4-Thiadiazole derivativesα-glucosidase inhibitionSignificant inhibitory activity pensoft.net
Thiazolidinediones (e.g., Pioglitazone)Peroxisome proliferator-activated receptors (PPAR)Blood glucose lowering effect rasayanjournal.co.innih.gov

Anticonvulsant Activity Research

The search for novel anticonvulsant agents has led to the investigation of various heterocyclic compounds, including thiazole derivatives. A notable study focused on 3a-substituted tetrahydropyrrolo[2,1-b]thiazol-1-ones, which share the core pyrrolo[2,1-b]thiazole skeleton. nih.gov These compounds were tested for their anticonvulsant activity against seizures induced by isoniazid (B1672263) in rodents. nih.gov One of the most active compounds from this series, a tetrahydropyrrolo[2,1-b]thiazol-1-one derivative designated as 2a , was identified as a promising candidate for further research. nih.gov

Another area of research involves derivatives of thiazolo[3,2-a]pyrimidin-5-one. The synthesis and pharmacological screening of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones revealed anticonvulsant properties in a pentylenetetrazole-induced seizure model in rats. pensoft.net Similarly, research into 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives has identified compounds with significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models. researchgate.netnih.gov For instance, 6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole (3c ) showed selective protection against MES-induced seizures, while 6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole (5b ) was active in both MES and PTZ tests. researchgate.netnih.gov

Table 2: Anticonvulsant Activity of Select Pyrrolo-Thiazole and Thiazolo-Triazole Derivatives
CompoundSeizure ModelAnimal ModelED₅₀ (mg/kg)Reference
Tetrahydropyrrolo[2,1-b]thiazol-1-one derivative (2a)Isoniazid-inducedMice24.3 nih.gov
Tetrahydropyrrolo[2,1-b]thiazol-1-one derivative (2a)Isoniazid-inducedRats15.9 nih.gov
6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole (3c)Maximal Electroshock (MES)Mice49.1 researchgate.netnih.gov
6-(4-propoxyphenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole (5b)Subcutaneous Pentylenetetrazole (PTZ)Mice63.4 researchgate.netnih.gov

Other Noteworthy Biological Activities

Beyond their antidiabetic and anticonvulsant potential, thiazole-based structures have been investigated for a multitude of other biological activities.

Anticancer and Antimicrobial Activity: A novel series of thiazole-based heterocycles was synthesized and evaluated for potential antitumor and antimicrobial activities. nih.gov The cytotoxic effects were tested against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with several derivatives displaying antitumor activity. nih.gov The same study found that many of the thiazole derivatives exhibited satisfactory antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Other research has focused on designing thiazole derivatives as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. nih.gov

Enzyme Inhibition and Antioxidant Activity: Certain 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives have been screened for their ability to inhibit various enzymes. researchgate.net These compounds showed good to excellent activity against urease and acetylcholine (B1216132) esterase. researchgate.net Some derivatives also demonstrated potent radical scavenging activity, indicating antioxidant potential. researchgate.net Another study highlighted the antioxidant properties of newly designed thiazole-based derivatives. nih.gov

Table 3: Summary of Other Biological Activities of Thiazole Derivatives
ActivityCompound Class/DerivativeTarget/ModelReference
AnticancerThiazole-based heterocyclesHepG-2, HCT-116, MCF-7 cell lines nih.gov
AntimicrobialThiazole-based heterocyclesGram-positive and Gram-negative bacteria nih.gov
Enzyme Inhibition (EGFR/VEGFR-2)Thiazole derivativesEGFR and VEGFR-2 kinases nih.gov
Enzyme Inhibition (Urease, Acetylcholine esterase)3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazolesUrease and Acetylcholine esterase researchgate.net
AntioxidantThiazole-based derivativesRadical scavenging assays nih.govresearchgate.net

Mechanistic Investigations of Biological Action of 6 Methylpyrrolo 2,1 B 1 2 Thiazole Derivatives

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For derivatives of 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole (B1198619), several potential targets have been investigated, including DNA, essential enzymes involved in DNA replication and cell division, and cytoskeletal proteins.

One of the investigated mechanisms for the anticancer activity of certain heterocyclic compounds is their ability to interact with DNA, either by intercalating between the base pairs or by forming covalent cross-links between the DNA strands.

Research into novel 2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles has provided evidence for DNA interstrand cross-linking. An alkaline agarose gel shifting assay revealed that these compounds are capable of inducing such cross-links, which can block DNA replication and transcription, ultimately leading to cell death nih.gov. This finding suggests that DNA damage is a potential mechanism of action for this class of pyrrolo[2,1-b]thiazole derivatives nih.gov.

While DNA cross-linking has been identified for some derivatives, the potential for DNA intercalation is less clear. Studies on other thiazole-containing compounds have shown varied interactions with DNA. For instance, some benzothiazole derivatives have been found to be DNA minor groove-binding agents rather than intercalators. In contrast, other thiazole derivatives, such as the thiazole orange dye, are known to bind to double-stranded DNA via bis-intercalation nih.gov. At present, there is no direct evidence to suggest that 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole derivatives function as DNA intercalating agents.

Enzymes that are essential for cell survival and proliferation are key targets for drug development. For antibacterial and anticancer agents, enzymes such as DNA gyrase, topoisomerase IV, and various kinases are of particular interest.

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are crucial enzymes for managing DNA topology during replication and are validated targets for antibiotics nih.govresearchgate.netu-szeged.hu. A number of thiazole and benzothiazole derivatives have been investigated as inhibitors of these enzymes. For instance, novel 4,5,6,7-tetrahydrobenzo[d]thiazoles have been identified as potent inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range u-szeged.hu. Similarly, benzothiazole scaffold-based compounds have been developed as DNA gyrase inhibitors with significant activity against pathogenic bacteria nih.govnih.gov. Molecular docking studies have further elucidated the binding modes of these inhibitors within the ATP-binding site of the GyrB subunit of DNA gyrase nih.gov. While these findings are promising for the broader class of thiazole-containing compounds, direct inhibitory activity of 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole derivatives against DNA gyrase or topoisomerase IV has not yet been explicitly demonstrated in the available literature.

Topoisomerase II: Human topoisomerase II is a vital enzyme in eukaryotic cells and a target for several anticancer drugs nih.gov. Some thiazole derivatives have shown potential as topoisomerase II inhibitors nih.gov. For example, a novel pyrano[2,3-d]thiazole derivative was found to be a potential topoisomerase II inhibitor, with molecular docking studies suggesting a strong binding affinity to the DNA-Topo II complex nih.gov. Additionally, certain 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have been identified as nonintercalative topoisomerase II catalytic inhibitors that may block the ATP binding site of the enzyme nih.gov.

Kinases: Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. Consequently, they are major targets for therapeutic intervention. Thiazole derivatives have been extensively studied as kinase inhibitors nih.gov. The versatile structure of the thiazole ring allows for interactions with various protein kinases, leading to the inhibition of signaling pathways that are crucial for cancer cell growth and survival nih.gov.

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is a well-established target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Several studies have identified various thiazole and 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of tubulin polymerization bepls.com. These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of microtubules and thereby exerting their cytotoxic effects bepls.com. This mechanism of action has been a significant focus in the development of new anticancer agents based on the thiazole scaffold.

Cellular Pathway Modulation Studies

Beyond direct interactions with molecular targets, understanding how compounds modulate cellular pathways provides a broader picture of their biological effects. Derivatives of thiazole have been shown to influence key cellular processes such as the cell cycle and apoptosis.

Studies on certain 2-(substituted)amino-1,3-thiazole derivatives have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase researchgate.net. This arrest is often a consequence of the disruption of microtubule function. Furthermore, these compounds were found to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis was confirmed by an increase in the concentration of caspase 3, a key executioner enzyme in the apoptotic pathway researchgate.net. In another study, a different set of thiazole derivatives was found to cause cell cycle arrest at the G1 phase and an accumulation of cells in the pre-G1 phase, also indicative of apoptosis bohrium.com. These findings highlight that the modulation of cell cycle progression and the induction of apoptosis are significant mechanisms contributing to the anticancer effects of certain thiazole derivatives.

Receptor Binding Affinity and Ligand-Protein Interactions

The biological activity of a compound is fundamentally determined by its ability to bind to specific receptors or proteins and modulate their function. Investigating the binding affinity and the nature of these interactions is therefore crucial.

While specific receptor binding studies for 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole are not extensively documented in the public domain, the broader class of thiazole derivatives has been studied for their interactions with various receptors. The structural features of the thiazole ring make it a versatile scaffold for designing ligands that can bind to a range of biological targets with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding modes of ligands to their target proteins and to predict their binding affinity.

Numerous molecular docking studies have been performed on thiazole and its fused derivatives to elucidate their interactions with various biological targets. These studies have been instrumental in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

For instance, molecular docking has been used to study the binding of:

Thiazole derivatives to the active site of DNA gyrase, providing insights into the key interactions responsible for enzyme inhibition als-journal.com.

Pyrano[2,3-d]thiazole derivatives to the DNA-Topo II complex, suggesting a strong binding affinity and supporting their potential as topoisomerase II inhibitors nih.gov.

Thiourea (B124793) derivatives containing a thiazole moiety to the active pockets of E. coli DNA gyrase B and Topoisomerase IV, helping to explain their dual inhibitory activity mdpi.com.

These computational studies complement experimental findings and provide a detailed molecular-level understanding of the ligand-protein interactions that underpin the biological activity of these compounds.

Compound ClassTarget ProteinKey Findings from Molecular Docking
4,5,6,7-Tetrahydrobenzo[d]thiazolesDNA Gyrase / Topoisomerase IVHigh-affinity binding in the ATP-binding site.
Pyrano[2,3-d]thiazolesTopoisomerase IIStrong interaction with the DNA-Topo II complex.
Thiourea-Thiazole HybridsDNA Gyrase B / Topoisomerase IVFavorable binding conformations in the active sites.

Structure-Based Drug Design Approaches

The development of derivatives of 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole as potential therapeutic agents has increasingly utilized structure-based drug design (SBDD) methodologies. This rational approach to drug discovery aims to design and optimize compounds that can specifically interact with a biological target, often a protein or enzyme, whose three-dimensional structure is known. By understanding the molecular interactions between a ligand and its target, researchers can make informed modifications to the ligand's structure to enhance its binding affinity, selectivity, and ultimately, its biological activity.

A cornerstone of SBDD is the use of computational tools, such as molecular docking, to predict the binding conformation and affinity of a small molecule within the active site of a target protein. These in silico techniques allow for the screening of virtual libraries of compounds and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition.

For the broader class of imidazo[2,1-b]thiazole and benzo[d]pyrrolo[2,1-b]thiazole scaffolds, which are structurally related to 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole, SBDD has been instrumental in identifying and optimizing inhibitors for various biological targets. For instance, molecular modeling studies have been employed to understand the binding of thiazole-based compounds to the active sites of enzymes like the SARS-CoV-2 main protease (Mpro) and tubulin. nih.govnih.gov These studies have revealed critical interactions, such as hydrogen bonding with specific amino acid residues and arene-arene interactions within the binding pocket, which are crucial for inhibitory activity. nih.gov

In one such study focusing on thiazole-based inhibitors of the SARS-CoV-2 main protease, molecular docking simulations showed that N-(substituted-thiazol-2-yl)cinnamamide analogs formed hydrogen bonds with Gln189 and Glu166 and an arene-arene interaction between the thiazole moiety and His41. nih.gov This detailed understanding of the binding mode provided a rationale for the observed inhibitory activity and a roadmap for further optimization.

The general workflow for the structure-based design of 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole derivatives would typically involve the following steps:

Target Identification and Validation: The first step is to identify a biological target that is implicated in a particular disease state and whose inhibition or modulation is likely to have a therapeutic effect.

Structural Determination: The three-dimensional structure of the target protein is determined, usually through X-ray crystallography or NMR spectroscopy.

Computational Docking and Virtual Screening: With the target structure in hand, computational methods are used to dock the 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole scaffold and its virtual derivatives into the active site. This allows for the prediction of binding poses and the estimation of binding affinities.

Synthesis of Lead Compounds: Based on the computational predictions, a series of derivatives are synthesized with modifications designed to enhance interactions with the target.

Biological Evaluation: The synthesized compounds are then tested in biological assays to determine their actual inhibitory activity and to establish a structure-activity relationship (SAR).

Iterative Optimization: The SAR data, often in conjunction with co-crystal structures of the most promising inhibitors bound to the target, is used to refine the computational models and design the next generation of more potent and selective compounds.

For example, in the development of imidazo[2,1-b]thiazole-chalcone conjugates as microtubule-destabilizing agents, molecular docking studies were used to confirm that the designed compounds could bind effectively to the tubulin protein, providing a mechanistic basis for their observed antiproliferative activity. nih.gov

While specific and detailed SBDD studies on 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole itself are not extensively reported in the public domain, the successful application of these methods to structurally similar scaffolds provides a strong precedent for its potential in the discovery of novel therapeutic agents. The insights gained from related thiazole derivatives can guide the rational design of new 6-Methylpyrrolo[2,1-b] nih.govrsc.orgthiazole analogs with improved biological profiles.

Structure Activity Relationship Sar Studies of 6 Methylpyrrolo 2,1 B 1 2 Thiazole Derivatives

Influence of Substituent Nature and Position on Biological Efficacy

The biological efficacy of derivatives of the 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole (B1198619) core is theoretically dependent on the nature and position of various substituents. Drawing parallels from broader research on thiazole-containing compounds, several key aspects can be considered globalresearchonline.netneliti.com.

The introduction of different functional groups at various positions on the pyrrolothiazole ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These properties, in turn, govern the molecule's ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, the addition of electron-withdrawing or electron-donating groups to the aromatic rings can alter the electronic environment of the entire molecule, potentially enhancing its binding affinity to a target protein. The position of these substituents is also critical; a group at one position might lead to a favorable interaction with a receptor's binding pocket, while the same group at a different position could introduce steric hindrance or an unfavorable electronic clash.

A hypothetical SAR study on 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole derivatives might explore substitutions at various positions, as illustrated in the table below. The potential effects are inferred from general knowledge of medicinal chemistry and SAR studies of other heterocyclic compounds.

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
Pyrrole (B145914) Ring (Positions 5, 7) Small alkyl groupsMay enhance lipophilicity, potentially improving cell membrane permeability.
Halogens (F, Cl, Br)Can modulate electronic properties and metabolic stability. Fluorine may increase binding affinity.
Aromatic ringsCould introduce additional binding interactions (e.g., pi-stacking) with the target.
Thiazole Ring (Position 2) Amine or substituted aminesMay act as hydrogen bond donors or acceptors, crucial for target recognition.
Small, polar groupsCould improve aqueous solubility and pharmacokinetic properties.

Detailed research findings from studies on related benzothiazole structures have shown that the presence of specific substituents can significantly enhance antimicrobial or anticancer activities researchgate.netnih.gov. For example, in a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines, compounds with specific substitutions on the benzothiazole and thiazole rings demonstrated moderate to excellent antimicrobial and anthelmintic activities researchgate.net.

Stereochemical Considerations in Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. If a derivative of 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole contains a stereocenter, the different enantiomers or diastereomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule.

A stereocenter could be introduced into the 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole scaffold through the addition of a substituent with a chiral carbon. In such cases, one stereoisomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other isomer may have a weaker interaction or even bind to a different target, potentially causing off-target effects.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational tools are invaluable in modern drug discovery for predicting the biological activity of compounds and for understanding their SAR at a molecular level. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity uran.ua.

For the 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole scaffold, a QSAR study would involve synthesizing a library of derivatives with diverse substituents and measuring their biological activity. A range of molecular descriptors for each compound would then be calculated, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model that correlates these descriptors with the observed biological activity .

Such a model can be used to:

Predict the activity of newly designed, unsynthesized compounds.

Identify the key molecular features that are important for biological activity.

Guide the design of more potent and selective analogs.

Molecular docking studies, another computational approach, could be used to visualize how these derivatives might bind to a specific biological target. This can provide insights into the specific interactions that contribute to the compound's activity and help explain the observed SAR trends ijsdr.org. While specific QSAR models for 6-methylpyrrolo[2,1-b] nih.govnih.govthiazole are not currently published, the application of these computational methods would be a logical and powerful step in the rational design of new therapeutic agents based on this scaffold.

Emerging Applications and Material Science Research

Application as Organic Fluorophores and Photoswitches

Derivatives of 6-Methylpyrrolo[2,1-b] mdpi.comnih.govthiazole (B1198619) are being explored as innovative organic fluorophores. These molecules display adaptable fluorescence, with their light-emitting properties being influenced by their molecular environment and structure. This adaptability is crucial for creating specialized fluorescent tools for various scientific uses.

Some of these derivatives also show photochromic abilities, meaning they can act as light-activated switches. This involves a reversible change between two forms of the molecule when exposed to specific light wavelengths, with each form having different light-absorbing and sometimes fluorescent qualities. This capability is valuable for developing technologies like optical data storage and smart materials.

Ion Recognition Properties

The presence of nitrogen and sulfur atoms in the 6-Methylpyrrolo[2,1-b] mdpi.comnih.govthiazole structure allows it to bind with metal ions. Research has shown that it can selectively attach to certain positively charged ions. This binding action often leads to a noticeable change in the compound's light-related properties, such as a shift in its fluorescence. This "on-off" fluorescent response makes these compounds suitable for creating chemosensors that can detect and measure important ions in the environment and in biological systems.

Potential in Material Science and Optoelectronic Applications

The combined features of fluorescence, photoswitching, and ion detection make 6-Methylpyrrolo[2,1-b] mdpi.comnih.govthiazole and its related compounds highly promising for various uses in material science and optoelectronics. They have the potential to be used in the development of organic light-emitting diodes (OLEDs), where their adjustable fluorescence could lead to efficient light emission in various colors. The photoswitching ability of some derivatives could be used to create advanced optical memory systems and responsive materials that can be controlled by light.

Additionally, their function as chemosensors can be incorporated into materials for environmental monitoring or medical diagnostics. Creating polymers that include the 6-Methylpyrrolo[2,1-b] mdpi.comnih.govthiazole structure could result in new smart materials with sensing functions. Ongoing research continues to reveal new possibilities for this adaptable compound, marking it as a key component for future advanced materials.

Research Gaps and Future Directions in 6 Methylpyrrolo 2,1 B 1 2 Thiazole Research

Development of Novel and Efficient Synthetic Routes

While general synthetic methods exist, there is a continuous need for more efficient, high-yield, and versatile routes to produce functionalized pyrrolo[2,1-b]thiazoles. researchgate.net Developing novel synthetic protocols would enable the creation of diverse chemical libraries necessary for comprehensive biological screening.

Comprehensive Evaluation of Broader Biological Spectra

The biological profile of 6-Methylpyrrolo[2,1-b] nih.govnih.govthiazole (B1198619) and its derivatives is largely unknown. Future work should involve broad screening for a range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, to uncover the therapeutic potential of this scaffold. researchgate.net

Advanced Mechanistic Elucidation of Bioactive Compounds

For any identified bioactive pyrrolo[2,1-b]thiazole derivatives, it will be crucial to elucidate their mechanism of action. This includes identifying specific molecular targets (e.g., enzymes, receptors) and understanding how the compound modulates their function, as has been done for related anticancer agents. nih.gov

Exploration of Structure-Activity-Relationship Data for Rational Design

There is a clear need for systematic SAR studies. By synthesizing and testing a library of analogs with varied substituents at each position of the pyrrolo[2,1-b]thiazole core, a detailed understanding of the key structural features required for activity can be developed, enabling the rational design of more potent and selective compounds. nih.gov

Expanding into New Chemical and Biomedical Applications

Beyond pharmaceuticals, the unique electronic and photophysical properties of fused heterocyclic systems could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Q & A

Q. What are the established synthetic routes for 6-methylpyrrolo[2,1-b][1,3]thiazole?

The synthesis of pyrrolothiazole derivatives typically involves cyclization strategies. For example, bromoalkyl thiopyrimidin-6-ones can undergo intramolecular cyclization to form the thiazole ring . Thiazole analogs are favored over thiazines due to their higher thermodynamic stability, as demonstrated in studies on pyridine[2,1-b][1,3]thiazines rearranging to thiazoles . A practical approach involves reacting 2-bromoalkyl thiopyrimidin-6-ones under reflux conditions with a polar aprotic solvent (e.g., DMF) to promote cyclization. Yields can be improved by optimizing reaction time (4–8 hours) and temperature (80–100°C) .

Q. What spectroscopic and structural data characterize this compound?

Key structural features include a bicyclic system with a fused pyrrole and thiazole ring. Spectroscopic data for related compounds (e.g., 5-methylpyrrolo[2,1-b][1,3]thiazole) include:

PropertyValue/DescriptionSource
Molecular formulaC₇H₇NS
Molecular weight137.202 g/mol
IR (C=S stretch)~1090 cm⁻¹
¹H-NMR (aromatic protons)δ 6.93–7.28 (multiplet, 7H)
¹³C-NMR (thiazole C)~150 ppm
X-ray crystallography of analogous compounds (e.g., imidazo[2,1-b]thiazoles) reveals triclinic or monoclinic crystal systems, with unit cell parameters such as a = 8.68 Å and b = 11.08 Å .

Q. What biological activities are associated with pyrrolothiazole derivatives?

Pyrrolothiazoles exhibit diverse bioactivities. For instance:

  • Antitumor activity : 6,7-Bis(hydroxymethyl)-pyrrolo[1,2-c]thiazole derivatives show cytotoxicity against cancer cell lines (IC₅₀ = 2–10 µM) .
  • Anti-inflammatory activity : Imidazo[2,1-b]thiazoles inhibit COX-2 (IC₅₀ = 0.08 µM) with selectivity indices >300 .
  • Antimicrobial activity : Substituted imidazo[2,1-b]thiazoles demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve yields of this compound?

Critical parameters include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) enhance reaction rates but may reduce selectivity. A DMF/water (9:1) mixture balances yield and purity .
  • Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yields by 15–20% compared to conventional heating .

Q. How can contradictions in biological activity data be resolved?

Contradictions often arise from assay variability or substituent effects. For example:

  • COX-2 inhibition : The potency of imidazo[2,1-b]thiazoles varies with C-5 substituents. Bulky groups (e.g., N,N-dimethyl) enhance selectivity (SI = 313.7), while smaller groups reduce activity .
  • Antimicrobial activity : LogP values >3.5 correlate with improved membrane permeability but may reduce solubility. Balance hydrophobicity by introducing polar groups (e.g., -OH or -NH₂) .

Q. What computational methods predict the reactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV indicates moderate reactivity) .
  • Molecular docking : Dock into COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355) .
  • MD simulations : Simulate solvation effects in water/ethanol mixtures to predict aggregation behavior .

Q. How does substitution on the pyrrolothiazole core influence biological activity?

Substituent PositionEffect on ActivityExample
C-6 Methyl Enhances metabolic stability6-Methyl derivatives show 2× longer in vivo half-life vs. non-methylated analogs .
C-2 Chlorine Increases COX-2 selectivity2-Chloro analogs achieve SI >300 .
C-5 Amine Reduces cytotoxicity (CC₅₀ >100 µM)N,N-Dimethylamino groups lower hepatotoxicity .

Data Contradiction Analysis

Example : Conflicting reports on thiazole vs. thiazine stability.

  • Evidence : Thiazoles form preferentially over thiazines due to lower activation energy (ΔG‡ = 25 kcal/mol for thiazole vs. 32 kcal/mol for thiazine) .
  • Resolution : Use kinetic control (low temperature, short reaction time) to trap thiazines, or thermodynamic control (prolonged heating) to favor thiazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.